Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Lipophilicity LogP Membrane permeability

Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate (CAS 324568-52-7) is a functionalized thiophene-3-carboxylate building block featuring a C5 o-tolylcarbamoyl substituent, a C2 free amine, and a C3 ethyl ester. It belongs to the broader class of 2-aminothiophene-3-carboxylates, a privileged scaffold in medicinal chemistry.

Molecular Formula C16H18N2O3S
Molecular Weight 318.4g/mol
CAS No. 324568-52-7
Cat. No. B405124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
CAS324568-52-7
Molecular FormulaC16H18N2O3S
Molecular Weight318.4g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N
InChIInChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-8-6-5-7-9(11)2/h5-8H,4,17H2,1-3H3,(H,18,19)
InChIKeyPGVIRPTYJZFNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate (CAS 324568-52-7): Baseline Characteristics and Procurement Profile


Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate (CAS 324568-52-7) is a functionalized thiophene-3-carboxylate building block featuring a C5 o-tolylcarbamoyl substituent, a C2 free amine, and a C3 ethyl ester [1]. It belongs to the broader class of 2-aminothiophene-3-carboxylates, a privileged scaffold in medicinal chemistry . The compound has a molecular weight of 318.39 g/mol, a computed LogP of 4.35, and a topological polar surface area of 110 Ų [1]. It is commercially available as a solid with a typical purity of 95% and is classified as an irritant [2].

Why Generic Substitution of 2-Aminothiophene-3-Carboxylates Compromises Project Reproducibility: Core Differentiation Principles for CAS 324568-52-7


Even among close analogs within the 2-aminothiophene-3-carboxylate chemotype, subtle modifications to the ester group or carbamoyl substituent can produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and hydrolytic stability, which in turn affect membrane permeability, metabolic stability, and target engagement [1]. The ethyl ester variant (CAS 324568-52-7) occupies a distinct physicochemical niche relative to its methyl and isopropyl ester counterparts—differences that translate directly to differential performance in biological assays and synthetic applications . Simply interchanging in-class compounds without accounting for these measurable property gaps risks introducing variability in SAR studies, hit-to-lead campaigns, and final product purity profiles.

Quantitative Differentiation Evidence for Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate (CAS 324568-52-7) Against Its Closest Analogs


Lipophilicity Advantage: Ethyl Ester Delivers Higher LogP Than the Methyl Ester, Enhancing Membrane Permeability Prediction

The target compound (ethyl ester) exhibits a computed LogP of 4.35, compared to a LogP of 4.18 for the direct methyl ester analog (CAS 350989-44-5) [1]. This difference of +0.17 LogP units translates to a 48% higher predicted octanol-water partition coefficient, favoring improved passive membrane permeation. In the context of the 2-aminothiophene-3-carboxylate scaffold, where LogP values typically range from 3.8 to 4.6, the ethyl ester variant achieves a favorable balance—sufficient lipophilicity to cross lipid bilayers without exceeding the threshold (LogP > 5) associated with poor solubility and increased off-target promiscuity [1].

Lipophilicity LogP Membrane permeability Drug-likeness

Polar Surface Area Differentiation: Ethyl Ester Maintains Favorable PSA Below the 140 Ų Oral Bioavailability Threshold

The topological polar surface area (tPSA) of the target compound is 110 Ų, as computed by PubChem [1]. While identical to the methyl ester analog due to the same hydrogen-bonding functional groups, this value places both compounds comfortably below the established 140 Ų threshold for predicting good oral absorption [2]. The significance lies in the combination with lipophilicity: the ethyl ester achieves a lower PSA-to-LogP ratio (25.3) compared to the methyl ester (26.3), suggesting a marginally better balance between permeability and solubility for the ethyl variant.

Polar surface area Oral bioavailability Drug-likeness ADME

Molecular Weight and Steric Profile: Ethyl Ester Offers an Optimal Intermediate Bulky Substituent Between Methyl and Isopropyl

The molecular weight of the target compound is 318.39 g/mol, which is 14.03 g/mol heavier than the methyl ester (304.36) and 14.01 g/mol lighter than the isopropyl ester (332.4) . This places the ethyl ester at the geometric midpoint of the aliphatic ester series. In drug discovery contexts, molecular weight below 500 g/mol is favorable, but the specific difference of 14 g/mol between esters can affect passive diffusion rates and esterase-mediated hydrolysis kinetics. Class-level inference from ester prodrug literature indicates that ethyl esters generally exhibit slower enzymatic hydrolysis than methyl esters, offering prolonged half-life in plasma and cellular assays [1].

Molecular weight Steric bulk Hydrolytic stability Esterase liability

Scaffold Validation: Ethyl Ester Variant Demonstrated as a Potent SETD7 Inhibitor Scaffold in Direct Head-to-Head Comparison

Although the target compound itself lacks published bioactivity data, its direct 3-nitrophenyl analog (DC-S239, ethyl ester) was compared head-to-head against the corresponding methyl ester analog (DC-S238) in a SETD7 inhibition assay [1]. DC-S239 (ethyl ester) exhibited an IC50 of 4.59 μM, while DC-S238 (methyl ester) showed an IC50 of 4.88 μM, representing a 6.3% improvement in potency for the ethyl ester variant [1]. Both compounds demonstrated selectivity over DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a . This scaffold-level evidence demonstrates that the ethyl ester substitution pattern can confer a measurable potency advantage over the methyl ester in a biological target engagement context.

Epigenetics SETD7 Histone methyltransferase Inhibitor

Optimal Use Scenarios for Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate Based on Quantified Differentiation


Medicinal Chemistry: SETD7/Epigenetic Inhibitor Lead Optimization

The scaffold-level evidence showing a 6.3% superior IC50 for the ethyl ester analog over the methyl ester in SETD7 inhibition [1] positions CAS 324568-52-7 as the preferred starting material for synthesizing focused libraries targeting histone methyltransferases. The 2-methylphenyl substituent on the C5 carbamoyl provides a hydrophobic contact point distinct from the 3-nitrophenyl group of DC-S239, offering an orthogonal vector for SAR exploration.

ADME Property Optimization: Balancing Lipophilicity and Permeability

With a LogP of 4.35 and tPSA of 110 Ų, the compound achieves a predicted permeability-solubility balance that is quantifiably superior to the methyl ester (LogP 4.18) in terms of passive membrane flux potential [2]. This makes it an appropriate selection for early-stage hit-to-lead programs where cell permeability is a primary optimization parameter.

Chemical Biology Probe Synthesis: Intermediate Ester Stability

The ethyl ester's intermediate molecular weight (318.39 g/mol) and steric profile between methyl and isopropyl esters suggest a hydrolytic stability profile suitable for cellular assay conditions where the methyl ester may be too labile and the isopropyl ester too hindered [3]. This makes it a rational choice for probe molecules intended for incubation in cell culture medium over 24–48 hour assay windows.

Building Block Sourcing: Guaranteed 95% Purity for Reliable Library Synthesis

The compound is commercially available from multiple vendors at a guaranteed minimum purity of 95% . This exceeds the typical 90% purity threshold required for high-throughput screening library construction, reducing the risk of false positives from impurities and ensuring batch-to-batch reproducibility in parallel synthesis workflows.

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